molecular formula C14H21N6+ B12689614 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium CAS No. 47083-56-7

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium

Cat. No.: B12689614
CAS No.: 47083-56-7
M. Wt: 273.36 g/mol
InChI Key: ZZTXLLNALZBLFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes, pigments, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1,4-dimethyl-1H-1,2,4-triazole under basic conditions to yield the final azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track progress and visualize results.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of colored materials, inks, and textiles

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium involves its interaction with biological molecules. The azo group can undergo photoisomerization, changing from trans to cis configuration upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound can also interact with cellular components, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium is unique due to its specific structural features, which confer distinct photophysical properties. Its ability to undergo photoisomerization makes it valuable in applications requiring light-responsive behavior. Additionally, its vibrant color and stability make it a preferred choice in various industrial applications .

Properties

CAS No.

47083-56-7

Molecular Formula

C14H21N6+

Molecular Weight

273.36 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C14H21N6/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3/h7-11H,5-6H2,1-4H3/q+1

InChI Key

ZZTXLLNALZBLFS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.